![molecular formula C13H12ClN3O3S B13545791 2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide CAS No. 380461-20-1](/img/structure/B13545791.png)
2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide involves several steps. One common synthetic route includes the reaction of 2-chloropyridine-3-carboxylic acid with 4-sulfamoylbenzylamine under specific reaction conditions . The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using standard reagents. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in cancer cells . By inhibiting this enzyme, the compound can disrupt the pH balance in cancer cells, leading to their apoptosis (programmed cell death). The compound may also interact with other molecular pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
2-chloro-N-(4-sulfamoylphenyl)acetamide: This compound has a similar structure but lacks the pyridine ring.
Benzenesulfonamide derivatives: These compounds share the sulfonamide group and have been studied for their anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
Propiedades
Número CAS |
380461-20-1 |
|---|---|
Fórmula molecular |
C13H12ClN3O3S |
Peso molecular |
325.77 g/mol |
Nombre IUPAC |
2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12ClN3O3S/c14-12-11(2-1-7-16-12)13(18)17-8-9-3-5-10(6-4-9)21(15,19)20/h1-7H,8H2,(H,17,18)(H2,15,19,20) |
Clave InChI |
MYCHMDDPNXGXTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Solubilidad |
38.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


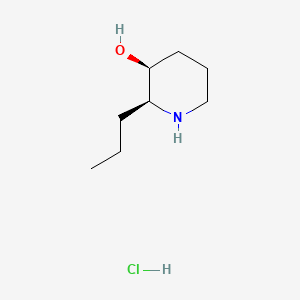
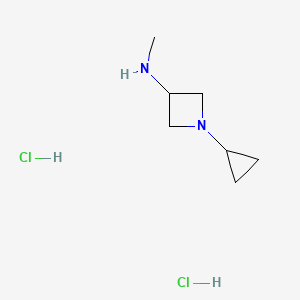
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid](/img/structure/B13545729.png)
![4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylicacid](/img/structure/B13545733.png)
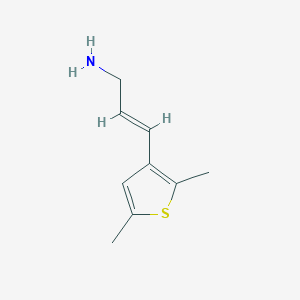
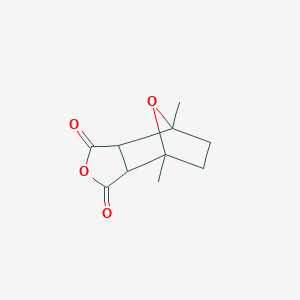
![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid](/img/structure/B13545760.png)

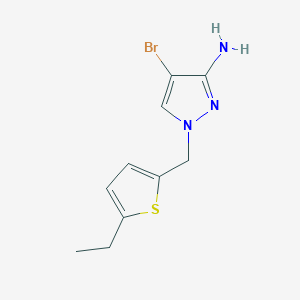
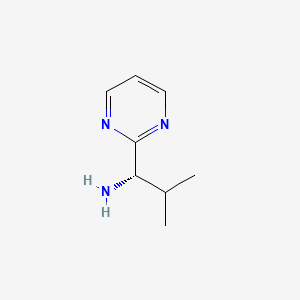



![10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride](/img/structure/B13545796.png)
